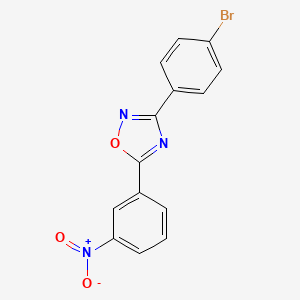

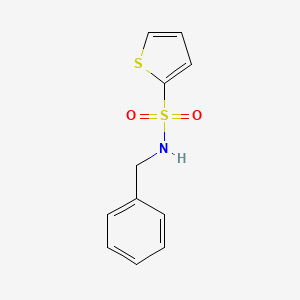

3-(4-溴苯基)-5-(3-硝基苯基)-1,2,4-噁二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of oxadiazole derivatives, including compounds related to "3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole," involves several key steps, such as the formation of the oxadiazole ring through dehydration reactions or cyclization processes. Compounds like 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one are synthesized and characterized using NMR and IR spectroscopy, highlighting the importance of these techniques in confirming the structure of synthesized oxadiazole derivatives (Ustabaş et al., 2020).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often studied through crystallographic and spectroscopic methods. These analyses reveal the planarity of the oxadiazole ring and its conjugation with adjacent phenyl rings, which is crucial for understanding the electronic properties and reactivity of these compounds. For example, compounds with similar structures have been shown to have planar configurations that are essential for their interactions and biological activities (Batista, Carpenter, & Srivastava, 2000).

Chemical Reactions and Properties

Oxadiazole derivatives undergo various chemical reactions, including substitutions and cyclization, which are influenced by their electronic and steric properties. The presence of electron-withdrawing or electron-donating groups on the phenyl rings attached to the oxadiazole moiety affects the reactivity and types of chemical transformations these compounds can undergo. Studies like those on nitration reactions of oxadiazole derivatives illustrate the impact of substituents on reaction pathways and product distributions (Blackhall, Brydon, Sagar, & Smith, 1980).

科学研究应用

抗菌和抗微生物特性

- 抗菌活性:3-(4-溴苯基)-5-(3-硝基苯基)-1,2,4-噁二唑衍生物显示出显著的抗菌活性。例如,由苯乙酸衍生物和硫脲半胱氨酸合成的化合物对伤寒沙门氏菌表现出显著的抗菌效果。这表明它们在对抗特定细菌感染方面具有潜力(Salama, 2020)。

- 抗微生物特性:据报道,一些3-(4-溴苯基)-5-(3-硝基苯基)-1,2,4-噁二唑衍生物具有相当的抗微生物特性。例如,对这种化合物的S-取代衍生物进行了合成并对一系列细菌进行了评估,包括革兰氏阴性和革兰氏阳性菌株,相对于标准药物显示出显著的活性(Aziz‐ur‐Rehman等,2013)。

液晶特性

- 向列相材料:3-(4-溴苯基)-5-(3-硝基苯基)-1,2,4-噁二唑的衍生物已被用于合成向列相材料。值得注意的是,带有1,3,4-噁二唑环和硝基末端基团的系列化合物显示出各种液晶向列相,表明它们在液晶技术中的潜在应用(Abboud, Lafta, & Tomi, 2017)。

材料科学和防腐蚀

- 防腐蚀:已对某些3-(4-溴苯基)-5-(3-硝基苯基)-1,2,4-噁二唑衍生物进行了防腐蚀性能研究。例如,研究表明这些化合物可以作为轻钢在盐酸介质中的防腐蚀剂,为它们在保护金属免受腐蚀方面的潜在工业应用提供了见解(Kalia et al., 2020)。

生物活性和药物开发

- 中枢神经系统活性:某些3-(4-溴苯基)-5-(3-硝基苯基)-1,2,4-噁二唑衍生物在中枢神经系统(CNS)抑制活性方面表现出有希望的结果,突显了它们在开发治疗CNS相关疾病的药物方面的潜力(Singh et al., 2012)。

属性

IUPAC Name |

3-(4-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3O3/c15-11-6-4-9(5-7-11)13-16-14(21-17-13)10-2-1-3-12(8-10)18(19)20/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJSUPPXHAHSSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351451 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |

CAS RN |

429624-16-8 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydroimidazo[2,1-B]benzothiazol-6-amine](/img/structure/B1269340.png)

![4-[2-(Acetylamino)ethoxy]benzoic acid](/img/structure/B1269346.png)

![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)

![1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B1269359.png)